sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Rabeprazole Sodium is synthesized through a multi-step process. The key steps involve the formation of the benzimidazole ring and the subsequent attachment of the pyridine and sulfinyl groups. One common synthetic route involves the oxidation of 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio]-1H-benzimidazole using an oxidizing agent like hydrogen peroxide or a peracid .
Industrial Production Methods
Industrial production of Rabeprazole Sodium often employs microbial synthesis. For instance, the mold Cunninghamella echinulata has been used to oxidize the sulfide precursor to the sulfoxide form, achieving high yields and enantioselectivity . This method is advantageous due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Rabeprazole Sodium undergoes several types of chemical reactions, including:
Oxidation: Conversion of the sulfide group to a sulfoxide.
Reduction: Potential reduction of the sulfoxide back to the sulfide under specific conditions.
Substitution: Possible substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Rabeprazole Sodium (sulfoxide form).
Reduction: The corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rabeprazole Sodium has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes involving acid secretion.
Medicine: Extensively researched for its therapeutic effects in treating acid-related disorders.
Industry: Used in the formulation of pharmaceutical products
Mechanism of Action
Rabeprazole Sodium exerts its effects by irreversibly binding to the H+/K+ ATPase enzyme in the parietal cells of the stomach. This binding inhibits the final step of gastric acid production, leading to a significant reduction in acid secretion . The molecular target is the cysteine residues on the H+/K+ ATPase enzyme, which form a covalent bond with the sulfoxide group of Rabeprazole .
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Lansoprazole
- Esomeprazole
- Pantoprazole
Comparison
Rabeprazole Sodium is unique among proton pump inhibitors due to its rapid onset of action and higher pKa value, which allows for better stability in acidic environments . Additionally, it has been shown to have a more favorable pharmacokinetic profile, leading to improved efficacy and patient compliance .
Properties
Molecular Formula |
C18H21N3NaO3S+ |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H21N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21);/q;+1 |
InChI Key |
NBTJODGYIZLGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC.[Na+] |
Origin of Product |
United States |
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